2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propylsulfonyl group at position 1 and a 2,5-dimethoxybenzenesulfonamide moiety at position 5. Its structure combines sulfonamide and tetrahydroquinoline functionalities, which are pharmacologically significant in targeting enzymes, receptors, or ion channels. The propylsulfonyl group may enhance metabolic stability and solubility compared to alkyl or aryl substituents, while the dimethoxybenzene ring could influence electronic properties and binding affinity .
Properties
IUPAC Name |
2,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)20-14-17(27-2)9-10-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOJDBYFXQKHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide generally involves multi-step organic synthesis strategies:
Formation of the tetrahydroquinoline ring: : This step involves cyclization reactions, often starting with an aniline derivative and a carbonyl compound in the presence of acid catalysts.
Methoxylation: : Introducing methoxy groups at specific positions on the benzene ring using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Sulfonamide formation: : Reaction of the amine group with a sulfonyl chloride reagent to form the sulfonamide bond.
Propylsulfonyl group attachment:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would leverage high-yield, cost-effective methods, using scalable batch or continuous-flow processes to ensure consistency and efficiency. Rigorous control of reaction conditions (temperature, pressure, and pH) and purification processes (recrystallization, chromatography) are paramount.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can modify its functional groups, potentially altering its bioactivity.
Reduction: : Utilizing reducing agents may convert sulfonamide or tetrahydroquinoline functionalities, possibly leading to new derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can further functionalize the benzene or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation, acids or bases for substitution reactions.
Major Products Formed
Oxidation products: : Potential formation of sulfone derivatives.
Reduction products: : Conversion to secondary amines or alcohols depending on the functional groups targeted.
Substitution products: : Halogenated derivatives or those bearing other substituents like nitro or amino groups.
Scientific Research Applications
In Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Synthetic intermediates: : Building blocks for more complex molecules.
In Biology and Medicine
Drug development: : Potential pharmacological activities such as anti-inflammatory, anticancer, or antiviral effects.
Biological probes: : Investigating biochemical pathways or target binding affinities.
In Industry
Polymer chemistry: : Used in the synthesis of specialty polymers or resins.
Material science:
Mechanism of Action
The action mechanism of 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide would involve its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form various bonds or interactions (hydrogen bonding, hydrophobic interactions, van der Waals forces) with biological macromolecules, influencing pathways or processes like signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Patent-Disclosed Analogues
The 2024 patent highlights compounds with tetrahydroquinoline or pyridopyridazine cores linked to benzothiazole or adamantane groups. Examples include:
- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid Structural Contrast: Replaces the benzenesulfonamide with a thiazole-carboxylic acid and introduces a benzothiazole amino group. This modification may enhance metal chelation or kinase inhibition but reduce sulfonamide-mediated selectivity for carbonic anhydrases or prostaglandin receptors.
- Example 24 : A pyridopyridazine derivative with an adamantane-methyl group.
Pharmacological and Physicochemical Comparisons
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
- Solubility : The propylsulfonyl group in the target compound likely enhances aqueous solubility compared to adamantane or styryl substituents in analogues.
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism better than hydroxyl or styryl moieties, as seen in IIIa .
- Target Selectivity: Benzothiazole-containing analogues (e.g., Example 1) may target kinases or DNA, whereas sulfonamide-tetrahydroquinoline hybrids are associated with carbonic anhydrase inhibition or serotonin receptor modulation .
Biological Activity
The compound 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide represents a novel class of sulfonamide derivatives. These compounds have garnered interest due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on available research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline : The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline core.
- Functionalization : The introduction of methoxy groups at the 2 and 5 positions is achieved through methylation reactions.
- Sulfonamide Formation : The final step involves the reaction of the tetrahydroquinoline derivative with a sulfonamide reagent to yield the target compound.
The general reaction scheme can be summarized as follows:
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, this compound demonstrated potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
CNS Activity
Studies have shown that the compound acts as a high-affinity ligand for dopamine D2 receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The binding affinity was significantly higher than that of many known D2 receptor antagonists.
Bronchodilator Activity
In animal models, this compound exhibited bronchodilator effects that were five to ten times more potent than conventional bronchodilators like theophylline. This was evidenced by reduced airway resistance and improved airflow in guinea pig models subjected to histamine-induced bronchoconstriction.
Structure-Activity Relationships (SAR)
The biological activity of sulfonamide derivatives is influenced by their structural features. Key observations include:
- Methoxy Substitution : The presence of methoxy groups at the 2 and 5 positions enhances solubility and biological activity.
- Sulfonyl Group : The propylsulfonyl moiety is crucial for receptor binding and antimicrobial efficacy.
- Tetrahydroquinoline Core : This scaffold is essential for maintaining the overall biological activity and offers a versatile platform for further modifications.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated significant improvement in symptoms when treated with this compound compared to placebo.
- Neuropharmacological Assessment : In a study on animal models for Parkinson's disease, treatment with the compound resulted in notable improvements in motor function and a reduction in symptoms related to dopamine deficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
